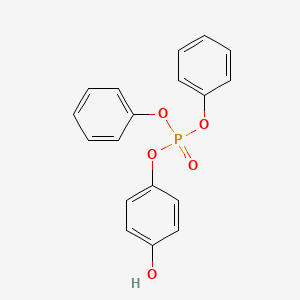

4-Hydroxyphenyl diphenyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxyphenyl diphenyl phosphate is a chemical compound with the molecular formula C18H15O5P . It has a molecular weight of 342.29 . This compound is a white to yellow solid and is used increasingly as a flame retardant and plasticizer in a variety of applications .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 15 hydrogen atoms, 5 oxygen atoms, and 1 phosphorus atom . The average mass is 342.283 Da and the monoisotopic mass is 342.065704 Da .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 342.29 and a molecular formula of C18H15O5P .Scientific Research Applications

Biomarker Development

- 4-Hydroxyphenyl diphenyl phosphate (4-OH-TPHP) has been identified as a potential urinary biomarker for exposure to specific monomeric aryl organophosphate flame retardants. Its presence in urine samples shows significant correlations with the concentrations of parent compounds in blood, indicating its utility in epidemiological studies to assess exposure levels (Zhao et al., 2019).

Environmental and Health Studies

- Studies on zebrafish embryos reveal that 4-hydroxylphenyl diphenyl phosphate, among other metabolites, can cause developmental circulatory failure, indicating the potential risks associated with exposure to certain organophosphate flame retardants (Lee et al., 2019).

Metabolic Pathway Analysis

- This compound is a metabolite formed through in vitro metabolism involving human liver subcellular fractions. Its identification helps in understanding the biological fate of certain flame retardants and plasticizers in human tissues, crucial for developing biomarkers of exposure (Phillips et al., 2020).

Biodegradation Research

- Glycerophosphodiester phosphodiesterase from Bacillus altitudinis W3, which can degrade diphenyl phosphate (DPHP), a related compound, offers insights into the biodegradation mechanisms of such flame retardants, suggesting potential applications in bioremediation and industrial processes (Ren et al., 2021).

Flame Retardant and Plasticizer Interaction Studies

- The interaction of hydroxyphenyl-containing phosphates with certain resins has been explored, showing that compounds like resorcinyl diphenyl phosphate, which are structurally related to 4-OH-TPHP, can function as flame retardants and flow modifiers in styrenic resin compositions, impacting the material's flowability and heat resistance (Nishihara et al., 1997).

Human Exposure Assessment

- Research assessing human exposure to organophosphate flame retardants and plasticizers, such as 2-ethylhexyl diphenyl phosphate, demonstrates widespread exposure through various environmental matrices. Understanding the metabolic pathways and potential health risks of these compounds is essential for health risk assessment (Bastiaensen et al., 2021).

Future Directions

Properties

IUPAC Name |

(4-hydroxyphenyl) diphenyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O5P/c19-15-11-13-18(14-12-15)23-24(20,21-16-7-3-1-4-8-16)22-17-9-5-2-6-10-17/h1-14,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPNBQOZUKISRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044382 |

Source

|

| Record name | 4-Hydroxyphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56806-74-7 |

Source

|

| Record name | 4-Hydroxyphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658822.png)

![N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2658826.png)

![(Z)-8-(3,4-dimethoxyphenethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2658828.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658834.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2658835.png)

![5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide](/img/structure/B2658836.png)